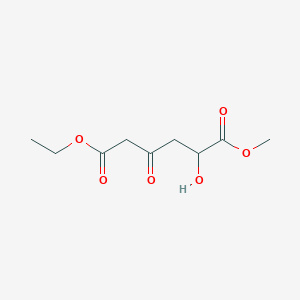

1-Methyl 6-ethyl 2-hydroxy-4-oxoadipate

CAS No.:

Cat. No.: VC13942528

Molecular Formula: C9H14O6

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14O6 |

|---|---|

| Molecular Weight | 218.20 g/mol |

| IUPAC Name | 6-O-ethyl 1-O-methyl 2-hydroxy-4-oxohexanedioate |

| Standard InChI | InChI=1S/C9H14O6/c1-3-15-8(12)5-6(10)4-7(11)9(13)14-2/h7,11H,3-5H2,1-2H3 |

| Standard InChI Key | RTPIPORRCXPLJS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(=O)CC(C(=O)OC)O |

Introduction

Structural and Physicochemical Properties

Molecular Structure and Functional Groups

The compound’s structure features:

-

Hydroxyl (-OH) at position 2

-

Keto (-CO-) at position 4

-

Methyl (OCH₃) and ethyl (OCH₂CH₃) ester groups at positions 1 and 6, respectively

-

A six-carbon backbone with alternating functional groups

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄O₆ | |

| Molecular Weight | 218.20 g/mol | |

| IUPAC Name | 6-O-Ethyl 1-O-methyl 2-hydroxy-4-oxohexanedioate | |

| SMILES | CCOC(=O)CC(=O)CC(C(=O)OC)O | |

| InChI | InChI=1S/C9H14O6/c1-3-15-8(12)5-6(10)4-7(11)9(13)14-2/h7,11H,3-5H2,1-2H3 |

This structural arrangement enables reactivity in both enzymatic and synthetic contexts.

Synthesis Methods and Reaction Conditions

Key Synthetic Routes

1-Methyl 6-ethyl 2-hydroxy-4-oxoadipate is synthesized via condensation reactions and functional group modifications. Common methods include:

Route 1: Esterification and Oxidation

-

Reagents: Methyl and ethyl chloroformates

-

Conditions: Controlled pH, solvent (e.g., THF or methanol)

-

Purification: Recrystallization or chromatography

Route 2: Enzymatic or Catalytic Modifications

-

Enzymes: Lipoyl-dependent dehydrogenases (e.g., E1a in OADHc complexes)

| Method | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | Methyl/ethyl chloroformates, NaOH | Moderate | >95% (HPLC) |

| Enzymatic Oxidation | E1a enzyme, NAD⁺, CoA | Low | Requires HPLC |

Critical Reaction Parameters

-

pH: Neutral to slightly acidic for ester stability

-

Solvent: Polar aprotic (e.g., THF) enhances reaction rates

Biological Significance and Enzymatic Interactions

Role in Metabolic Pathways

The compound participates in L-lysine catabolism as a derivative of 2-oxoadipate (OA), a key intermediate in the degradation pathway. Key enzymes include:

-

2-Oxoadipate dehydrogenase (E1a): Oxidizes OA to glutaryl-CoA

-

Dihydrolipoyl dehydrogenase (E3): Facilitates electron transfer in multi-enzyme complexes

Mechanism of Action

-

Decarboxylation: E1a removes CO₂ from the β-carboxyl group, forming a thiamine pyrophosphate (ThDP)-enamine intermediate

-

Reductive Transfer: The intermediate transfers electrons to E2o (dihydrolipoyl succinyltransferase), forming glutaryl-CoA

| Enzyme | Substrate | Product | Efficiency (kcat/Km) |

|---|---|---|---|

| E1a | 2-Oxoadipate | Glutaryl-CoA + NADH | 4.8 s⁻¹ |

| E1a (with OP) | 2-Oxopimelate | Adipoyl-CoA + NADH | 0.028 s⁻¹ |

Pathological Relevance

Mutations in DHTKD1 (encoding E1a) are linked to alpha-aminoadipic aciduria (AMOXAD) and eosinophilic esophagitis (EoE) due to impaired OA metabolism . The compound’s analogs, such as 2-oxopimelate, exhibit substrate promiscuity in E1a, leading to alternative metabolic byproducts .

Applications in Organic Synthesis

Reactivity and Derivative Formation

The compound’s functional groups enable diverse transformations:

Case Study: Synthesis of Benzimidazole Derivatives

In a study, ethyl 3-(1-(1H-benzo[d]imidazol-2-yl)-5-hydroxy-4-methyl-1H-pyrazol-3-yl)propanoate was synthesized via condensation with dimethyl 2-methyl-3-oxoadipate at 75°C . This highlights the compound’s utility in forming complex heterocycles.

Industrial and Pharmaceutical Uses

-

Pharmaceutical Intermediates: Precursor for kinase inhibitors or antimicrobial agents

-

Polymer Precursors: Potential monomer in biodegradable polymers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume